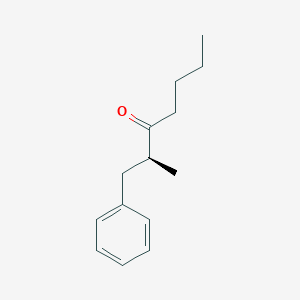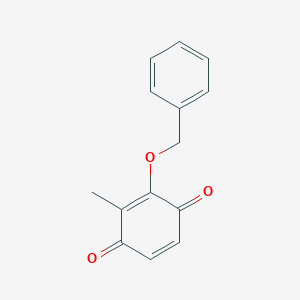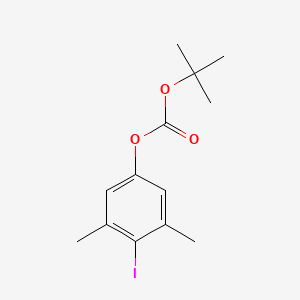
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate is an organic compound that features a tert-butyl group, an iodine atom, and two methyl groups attached to a phenyl ring, which is further bonded to a carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate typically involves the reaction of 4-iodo-3,5-dimethylphenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
4-Iodo-3,5-dimethylphenol+tert-Butyl chloroformate→tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The phenyl ring and the carbonate group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts can be used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new aryl or alkyl derivative of the original compound.
Aplicaciones Científicas De Investigación
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate involves its reactivity as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and coupling reactions. The carbonate group can also participate in hydrolysis and other reactions, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-iodophenyl carbonate
- tert-Butyl 3,5-dimethylphenyl carbonate
- 4-Iodo-3,5-dimethylphenyl acetate
Uniqueness
tert-Butyl 4-iodo-3,5-dimethylphenyl carbonate is unique due to the combination of the tert-butyl group, iodine atom, and two methyl groups on the phenyl ring. This specific arrangement of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
332186-70-6 |
|---|---|
Fórmula molecular |
C13H17IO3 |
Peso molecular |
348.18 g/mol |
Nombre IUPAC |
tert-butyl (4-iodo-3,5-dimethylphenyl) carbonate |
InChI |
InChI=1S/C13H17IO3/c1-8-6-10(7-9(2)11(8)14)16-12(15)17-13(3,4)5/h6-7H,1-5H3 |
Clave InChI |
XRHKFKOKRCQCHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1I)C)OC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


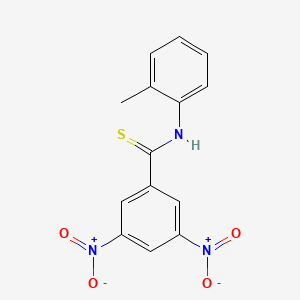

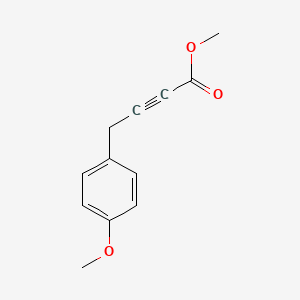

![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)
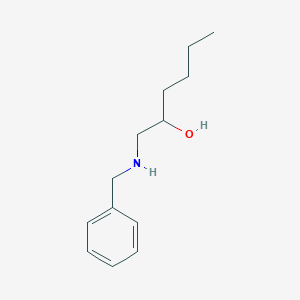
![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
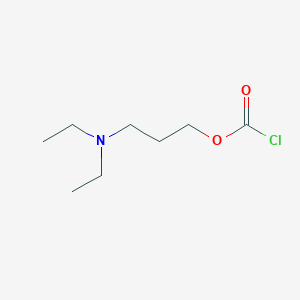
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
